Verapamil-d6 Hydrochloride
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Overview
Description
Verapamil-d6 Hydrochloride is a deuterium-labeled version of Verapamil Hydrochloride, a well-known calcium channel blocker. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule does not significantly change its biochemical properties but allows for differentiation from non-labeled species in analytical techniques such as mass spectrometry . Verapamil Hydrochloride is used in the treatment of high blood pressure, angina, and certain types of arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Verapamil-d6 Hydrochloride involves the incorporation of deuterium into the Verapamil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Verapamil Hydrochloride often involves the use of ion exchange resins to create sustained-release formulations . The process includes the preparation of drug-resin complexes, which are evaluated using techniques such as X-ray diffraction and particle size analysis. The release studies are performed using USP dissolution apparatus to ensure the desired release profile .
Chemical Reactions Analysis
Types of Reactions: Verapamil-d6 Hydrochloride, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.
Scientific Research Applications
Verapamil-d6 Hydrochloride is widely used in scientific research to study chemical metabolism and kinetics . The incorporation of deuterium allows researchers to differentiate between labeled and non-labeled species in analytical techniques such as mass spectrometry. This compound is used as an internal standard to accurately quantify the parent compound and its metabolites in biological matrices. It aids in the elucidation of enzymatic processes involved in the biotransformation of Verapamil and contributes to the understanding of chemical interaction mechanisms .
Mechanism of Action
Verapamil-d6 Hydrochloride exerts its effects by inhibiting the influx of calcium ions through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells . This inhibition leads to the relaxation of coronary vascular smooth muscle and coronary vasodilation, increasing myocardial oxygen delivery in patients with vasospastic angina. It also slows the automaticity and conduction of the atrioventricular node, which helps control heart rate .
Comparison with Similar Compounds
Diltiazem Hydrochloride: Another calcium channel blocker used to treat hypertension and angina.
Nifedipine Hydrochloride: A calcium channel blocker used primarily for the treatment of high blood pressure and angina.
Amlodipine Besylate: A long-acting calcium channel blocker used to treat high blood pressure and coronary artery disease.
Uniqueness: Verapamil-d6 Hydrochloride is unique due to the incorporation of deuterium, which allows for detailed metabolic and kinetic studies. This labeling provides a distinct advantage in research settings, enabling precise quantification and analysis of the compound and its metabolites .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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